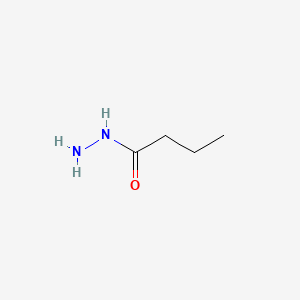

Butyric acid hydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41957. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-2-3-4(7)6-5/h2-3,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCCRBDJBTVFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188869 | |

| Record name | Butyrohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3538-65-6 | |

| Record name | Butanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3538-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003538656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3538-65-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3538-65-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyrohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyrohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Butyric acid hydrazide derivatives

An In-Depth Technical Guide to the Synthesis and Derivatization of Butyric Acid Hydrazide for Drug Discovery

Authored by a Senior Application Scientist

Abstract

Hydrazide derivatives are a cornerstone in medicinal chemistry, serving as pivotal synthons for a diverse array of heterocyclic compounds and as pharmacologically active agents in their own right.[1] The this compound scaffold, in particular, offers a flexible backbone for the development of novel therapeutic candidates, leveraging the biological significance of both the butyrate moiety and the reactive hydrazide group. This guide provides a comprehensive overview of the synthesis of this compound and its subsequent derivatization into Schiff bases, grounded in fundamental chemical principles and validated experimental protocols. We will explore the causality behind synthetic choices, detail self-validating characterization methods, and contextualize the applications of these derivatives within modern drug development, with a notable reference to the mechanism of the famed hydrazide drug, Isoniazid.

Introduction: The Strategic Importance of the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) is a versatile and highly valuable moiety in organic and medicinal chemistry.[2] Its unique electronic and structural properties allow it to act as a precursor for various bioactive molecules, including pyrazoles, oxadiazoles, and triazoles.[1] Furthermore, the hydrazide-hydrazone linkage (-CONH-N=CH-) has been identified as a "privileged" structure in drug design, frequently associated with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4]

Butyric acid, a short-chain fatty acid, is a natural metabolite with known roles in gut health and as a histone deacetylase (HDAC) inhibitor.[5] Combining this biologically relevant scaffold with the versatile hydrazide functional group creates this compound, a building block ripe for exploration by researchers in drug development. This guide focuses on the practical synthesis of this key intermediate and its conversion into therapeutically relevant derivatives.

Core Synthesis: Preparation of this compound

The most reliable and widely adopted method for synthesizing acid hydrazides is the hydrazinolysis of a corresponding ester. This nucleophilic acyl substitution reaction is efficient, generally high-yielding, and proceeds under straightforward laboratory conditions.

Causality of Reagent Selection

-

Starting Material: While one could start from butyric acid or butyryl chloride, the use of an ester, such as methyl butyrate or ethyl butyrate, is preferred.[6] Esters are less reactive than acyl chlorides, leading to a more controlled reaction with minimal side products.[7] They are also more readily converted to hydrazides than the corresponding carboxylic acids, which would require harsh conditions or the use of coupling agents like dicyclohexylcarbodiimide (DCC).[7] Methyl and ethyl esters are optimal due to the excellent leaving group potential of methanol and ethanol.[6]

-

Reagent: Hydrazine hydrate (N₂H₄·H₂O) is the standard reagent. It serves as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the ester. An excess of hydrazine hydrate is often used to drive the reaction to completion.

-

Solvent: A protic solvent like ethanol or methanol is the solvent of choice. It effectively dissolves both the ester and hydrazine hydrate, facilitating the reaction. Furthermore, the solvent can participate in proton transfer steps within the reaction mechanism.

Reaction Mechanism: Hydrazinolysis of an Ester

The reaction proceeds via a classic nucleophilic acyl substitution pathway. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxy group (-OR) as an alcohol and forming the stable hydrazide product.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis from ethyl butyrate.

Materials:

-

Ethyl butyrate

-

Hydrazine hydrate (80-100% solution)

-

Absolute ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve ethyl butyrate (1 equivalent) in absolute ethanol (approx. 5-10 mL per gram of ester).

-

Add hydrazine hydrate (1.5 to 2.5 equivalents) to the solution dropwise while stirring.[8]

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle.[9]

-

Maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Cool the concentrated residue in an ice bath to induce crystallization of the this compound product.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether or hexane to remove any unreacted ester, and dry in a vacuum oven.

Trustworthiness Check: The crude product should be a white crystalline solid.[10][11] A sharp melting point determination is a primary indicator of purity. Further characterization is mandatory for validation.

Diagram 1: General Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Derivatization: The Gateway to Bioactive Hydrazones (Schiff Bases)

The true synthetic utility of this compound lies in its ability to serve as a nucleophile via its terminal -NH₂ group. The most common and impactful derivatization is its condensation with aldehydes or ketones to form hydrazones, also known as Schiff bases.[12] This reaction is robust, high-yielding, and allows for immense structural diversity by simply varying the carbonyl-containing reactant.

Mechanism: Schiff Base Formation

This is a nucleophilic addition-elimination reaction. The terminal amine of the hydrazide attacks the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This intermediate is then protonated, and subsequently loses a molecule of water to form the stable C=N double bond of the hydrazone. The reaction is often catalyzed by a few drops of acid (e.g., glacial acetic acid) to facilitate the dehydration step.[13]

Diagram 2: Synthesis of this compound Schiff Bases

Caption: Mechanism of action for the antitubercular drug Isoniazid.

Conclusion for the Modern Researcher

The synthesis of this compound is a straightforward yet powerful entry point into a rich field of medicinal chemistry. The protocols outlined herein are robust, scalable, and built upon a foundation of well-understood chemical principles. By derivatizing this core structure, particularly through the formation of Schiff bases, researchers can rapidly generate libraries of novel compounds for biological screening. The established success of hydrazide drugs like Isoniazid provides a compelling rationale for the continued exploration of this chemical class. The combination of the biologically significant butyrate scaffold with the synthetically versatile hydrazide moiety presents a promising strategy for the development of next-generation therapeutic agents.

References

- Wikipedia. Isoniazid. [Link]

- Cooley, C., & Lappin, S. L. (2024). Isoniazid. In StatPearls.

- The Pharmaceutical and Chemical Journal. (2023).

- Patsnap Synapse. (2024). What is the mechanism of Isoniazid?. [Link]

- Dr.Oracle. (2025). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?. [Link]

- ResearchGate. (2025). Mechanism of action of isoniazid. [Link]

- Google Patents. (n.d.). EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide.

- ResearchGate. (n.d.).

- Kałuża, Z., et al. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. PubMed. [Link]

- Ferreira, R. J., et al. (2022).

- Patent 1575921. (2008). PROCESS FOR THE SYNTHESIS OF ISONICOTINIC ACID HYDRAZIDE. [Link]

- Drugs.com. (n.d.).

- Ullah, H., et al. (2020). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [Link]

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Synthesis of hydrazide Schiff base ligands (1–4) and their diorganotin (IV) complexes (5–20). [Link]

- ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...[Link]

- Hsueh, C., et al. (2019).

- Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC. [Link]

- Ghimire, H. J., et al. (2019). In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. PMC. [Link]

- Google Patents. (n.d.).

- Shmarakov, I., et al. (2024).

- Khan, I., et al. (2024). Synthesis of novel hydrazide Schiff bases with anti-diabetic and anti-hyperlipidemic effects: in-vitro, in-vivo and in-silico approaches. PubMed. [Link]

- OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

- Journal of Scientific and Innovative Research. (2013). Biological Potential of Synthetic Hydrazide Based Schiff Bases. [Link]

- Bhat, M., et al. (2015). Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases.

- Peptide Science. (n.d.). Acylation of Hydrazides with Acetic Acid and Formic Acid. [Link]

- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

- Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]

- Organic Chemistry Portal. (n.d.).

- MDPI. (n.d.). Antimicrobial Activity of Some Steroidal Hydrazones. [Link]

- MDPI. (n.d.).

- Popiołek, Ł., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

- Oakwood Chemical. (n.d.). This compound. [Link]

- YouTube. (2022). Synthesis of butyric acid (Smell of rancid cheese & vomit). Sulfochromic method. [Link]

- OSTI.GOV. (n.d.). Butyric acid: Applications and recent advances in its bioproduction. [Link]

- Hussain, M., et al. (2022). Novel Polyhydroquinoline-Hydrazide-Linked Schiff's Base Derivatives: Multistep Synthesis, Antimicrobial, and Calcium-Channel-Blocking Activities. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery - Amerigo Scientific [amerigoscientific.com]

- 3. tpcj.org [tpcj.org]

- 4. researchgate.net [researchgate.net]

- 5. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. jsirjournal.com [jsirjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. This compound [oakwoodchemical.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

The Cellular Enigma of Butyric Acid Hydrazide: A Technical Guide to its Presumed Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical exploration of the probable cellular mechanism of action of butyric acid hydrazide. As a Senior Application Scientist, this guide moves beyond a simple recitation of facts to provide a causal narrative, grounding its assertions in established principles of molecular biology and pharmacology. Given the limited direct research on this compound, this guide synthesizes information on its parent compound, butyric acid, and the broader class of hydrazide derivatives to present a scientifically robust, inferred mechanism.

The Core Target: Histone Deacetylases (HDACs) and Epigenetic Regulation

At the heart of the cellular activity of many small molecule therapeutics lies the dynamic machinery of epigenetic regulation. Gene expression is not solely dictated by the DNA sequence itself but is profoundly influenced by the structural state of chromatin—the complex of DNA and proteins, primarily histones, within the nucleus. The acetylation of lysine residues on histone tails is a key post-translational modification that generally leads to a more relaxed chromatin structure, permitting transcriptional machinery to access DNA and activate gene expression.

This process is reversibly controlled by two enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In numerous cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, silencing tumor suppressor genes and promoting uncontrolled cell proliferation.[1] Consequently, the inhibition of HDACs has emerged as a promising strategy in cancer therapy.[2]

Butyric Acid: The Archetypal HDAC Inhibitor

Butyric acid, a short-chain fatty acid, is a well-established inhibitor of class I and IIa histone deacetylases.[2][3] Its primary mechanism of action involves the direct inhibition of HDAC activity, leading to the accumulation of acetylated histones in the cell.[3] This hyperacetylation of histones has several profound downstream consequences:

-

Transcriptional Reactivation: The relaxed chromatin structure allows for the re-expression of silenced genes, including critical tumor suppressors like p21WAF1/CIP1.[3]

-

Cell Cycle Arrest: The upregulation of cell cycle inhibitors such as p21 leads to a halt in cell proliferation, often at the G1/S or G2/M phases of the cell cycle.[4]

-

Induction of Apoptosis: Butyric acid can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. This can be mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors.[4]

-

Cellular Differentiation: In some cancer cell lines, butyric acid can induce a more differentiated, less malignant phenotype.[4]

However, the therapeutic application of butyric acid is hampered by its unfavorable pharmacokinetic properties, including a short plasma half-life and rapid metabolism.[2][5] This has driven the development of butyric acid prodrugs designed to improve its delivery and efficacy.[5][6][7]

The Hydrazide Moiety: A Versatile Pharmacophore

Hydrazides are a class of organic compounds characterized by the presence of a C(=O)NHNH2 functional group. This moiety is a common feature in a wide array of biologically active molecules, including pharmaceuticals with antibacterial, antifungal, antiviral, and anticancer properties.[8][9] The inclusion of a hydrazide group can influence a molecule's solubility, stability, and ability to interact with biological targets. Notably, some hydrazide-containing compounds have been investigated as enzyme inhibitors.[10]

This compound: An Inferred Mechanism of Action

Direct experimental evidence detailing the cellular mechanism of this compound is currently scarce in the scientific literature. However, based on the well-documented activities of its constituent parts—butyric acid and the hydrazide functional group—a primary and a secondary mechanism can be proposed.

Primary Inferred Mechanism: A Prodrug Approach to HDAC Inhibition

The most plausible mechanism of action for this compound is that it functions as a prodrug of butyric acid. In this model, the more stable and potentially more cell-permeable this compound is taken up by cells. Intracellularly, it is then hydrolyzed by cellular enzymes, such as amidases, to release butyric acid. The liberated butyric acid then exerts its well-characterized effects as an HDAC inhibitor.

This proposed mechanism is supported by the extensive research into other butyric acid prodrugs, which have been designed to overcome the parent drug's poor pharmacokinetics.[5][6][7][11][12]

Experimental Workflow: Validating the Prodrug Hypothesis

To experimentally validate this hypothesis, the following workflow could be employed:

-

Cellular Uptake and Hydrolysis:

-

Synthesize radiolabeled or fluorescently tagged this compound.

-

Treat cancer cell lines with the labeled compound and measure its intracellular accumulation over time using techniques like liquid scintillation counting or fluorescence microscopy.

-

Analyze cell lysates using HPLC or mass spectrometry to detect the presence of both the intact hydrazide and released butyric acid, confirming intracellular hydrolysis.

-

-

HDAC Inhibition Assay:

-

Treat cancer cells with this compound and, as a positive control, sodium butyrate.

-

Prepare nuclear extracts and measure HDAC activity using a commercially available fluorometric or colorimetric assay kit.

-

A dose-dependent decrease in HDAC activity would support the release of the active inhibitor, butyric acid.

-

-

Histone Acetylation Analysis:

-

Following treatment with this compound, lyse the cells and perform a Western blot analysis using antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4).

-

An increase in histone acetylation levels comparable to that induced by sodium butyrate would provide strong evidence for HDAC inhibition.

-

-

Downstream Gene Expression Analysis:

-

Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes known to be upregulated by butyric acid, such as p21.

-

A corresponding increase in the expression of these target genes would confirm the functional consequence of HDAC inhibition.

-

Secondary Inferred Mechanism: Intrinsic Activity of the Hydrazide

While the prodrug hypothesis is the most likely, it is also possible that this compound possesses intrinsic biological activity. The hydrazide moiety itself could interact with cellular targets, potentially including the active site of HDACs or other enzymes. Numerous synthetic hydrazide derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis.[13]

Data Presentation: Comparative Efficacy of Butyric Acid and Derivatives

| Compound | Target Cancer Cell Line | IC50 (Concentration for 50% Inhibition) | Key Cellular Effect | Reference |

| Butyroyloxymethyl Butyrate (AN-1) | Glioma | Not specified | Increased p21 expression, apoptosis | [6] |

| Pivaloylomethyl Butyrate (AN-9) | Glioma | Not specified | Increased p21 expression, apoptosis | [6] |

| Indole-3-butyric acid hydrazone (Thiophene-based) | HeLa, PC-3 | 49.2 µM (HeLa), 41.1 µM (PC-3) | Cytotoxicity | [1] |

| Retinoyloxymethyl Butyrate (RN1) | Lewis Lung Carcinoma (3LLD122), Pancreatic Carcinoma (PaCa2) | Significantly lower than ATRA | Inhibition of colony formation | [11] |

This table summarizes the reported activities of various butyric acid derivatives and hydrazones, highlighting their potential as anticancer agents. The specific IC50 values for this compound are not available due to a lack of direct studies.

Visualizing the Pathways

Proposed Prodrug Mechanism of this compound

Caption: Proposed prodrug mechanism of this compound.

The HDAC Inhibition Cascade

Caption: The central role of HDACs in chromatin remodeling.

Conclusion and Future Directions

While direct experimental evidence is pending, the existing body of research strongly suggests that this compound's primary mechanism of action in cells is as a prodrug for the histone deacetylase inhibitor, butyric acid. This inferred mechanism provides a solid foundation for future research to definitively characterize its cellular and molecular activities.

Further investigation is warranted to:

-

Confirm the intracellular hydrolysis of this compound and the subsequent release of butyric acid.

-

Quantify its HDAC inhibitory activity in comparison to sodium butyrate.

-

Evaluate its efficacy in various cancer cell lines and in vivo models.

-

Explore any potential intrinsic activity of the intact hydrazide molecule.

A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a therapeutic agent, offering a promising strategy to harness the anticancer properties of butyric acid with improved pharmacological characteristics.

References

- Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. (2005). Molecular Cancer Therapeutics. [Link]

- Cellular and physiological effects of short-chain fatty acids. (2004). Mini Reviews in Medicinal Chemistry. [Link]

- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2019). Molecules. [Link]

- Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. (2025). Journal of Biomolecular Structure & Dynamics. [Link]

- Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. (2011). Journal of the American Oil Chemists' Society. [Link]

- Prodrugs of butyric acid. Novel derivatives possessing increased aqueous solubility and potential for treating cancer and blood diseases. (2001). Journal of Medicinal Chemistry. [Link]

- Butyrate Histone Deacetylase Inhibitors. (2017). Epigenetic Cancer Therapy. [Link]

- Tributyrin: a prodrug of butyric acid for potential clinical application in differentiation therapy. (1994). Cancer Research. [Link]

- Inhibition of histone deacetylase activity by butyrate. (2003). The Journal of Nutrition. [Link]

- Is butyrate as an HDAC inhibitor detrimental to all kinds of cells or not?. (2014).

- The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. (2021). International Journal of Molecular Sciences. [Link]

- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Hygeia Journal for Drugs and Medicines. [Link]

- Novel mutual prodrug of retinoic and butyric acids with enhanced anticancer activity. (1999).

- A Derivative of Butyric Acid, the Fermentation Metabolite of Staphylococcus epidermidis, Inhibits the Growth of a Staphylococcus aureus Strain Isolated from Atopic Dermatitis P

- Health Benefits and Side Effects of Short-Chain F

- This compound. Oakwood Chemical. [Link]

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu

- Effects of short-chain fatty acids on intestinal function in an enteroid model of hypoxia. (2022). Frontiers in Physiology. [Link]

- Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. (2013).

- Short chain fatty acids: the messengers from down below. (2023). Frontiers in Neuroendocrinology. [Link]

- Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. (2024). Scientific Reports. [Link]

- Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implic

- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Bioorganic Chemistry. [Link]

- Carbonic Anhydrase Inhibitors. (2024).

- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025).

- Glipizide (Sulfonylurea) - Mechanism of Action. (2021). YouTube. [Link]

Sources

- 1. Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular and physiological effects of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tributyrin: a prodrug of butyric acid for potential clinical application in differentiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prodrugs of butyric acid. Novel derivatives possessing increased aqueous solubility and potential for treating cancer and blood diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hygeiajournal.com [hygeiajournal.com]

- 9. mdpi.com [mdpi.com]

- 10. jsirjournal.com [jsirjournal.com]

- 11. Novel mutual prodrug of retinoic and butyric acids with enhanced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Derivative of Butyric Acid, the Fermentation Metabolite of Staphylococcus epidermidis, Inhibits the Growth of a Staphylococcus aureus Strain Isolated from Atopic Dermatitis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Butyric Acid Hydrazide: A Focused Approach to Histone Deacetylase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone deacetylases (HDACs) are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers and other diseases. This has established them as a validated therapeutic target. Butyric acid, a naturally occurring short-chain fatty acid, is a known HDAC inhibitor but its clinical utility is severely hampered by poor pharmacokinetic properties, including a short half-life and rapid metabolism.[1][2][3] This guide explores Butyric Acid Hydrazide, a derivative designed to leverage the core inhibitory function of butyrate while offering a superior chemical scaffold for drug development. We will delve into the mechanistic basis for its action, provide detailed protocols for its evaluation, and discuss its potential as a potent and viable therapeutic agent.

The Epigenetic Landscape: Histone Deacetylases (HDACs) in Health and Disease

The dynamic acetylation and deacetylation of histone proteins is a fundamental epigenetic mechanism controlling chromatin structure and gene transcription.[4] This balance is maintained by two opposing enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs). While HATs add acetyl groups to lysine residues, neutralizing their positive charge and creating a relaxed, transcriptionally active chromatin state, HDACs remove these acetyl groups, leading to chromatin condensation and gene silencing.[5]

The 18 known mammalian HDAC isoforms are grouped into four classes based on sequence homology and function[6][7]:

-

Class I (HDACs 1, 2, 3, 8): Primarily nuclear, involved in cell proliferation and survival.

-

Class IIa (HDACs 4, 5, 7, 9) & Class IIb (HDACs 6, 10): Shuttle between the nucleus and cytoplasm, regulating cellular development and various other processes.

-

Class III (Sirtuins): NAD+-dependent enzymes with distinct mechanisms and functions.

-

Class IV (HDAC11): Shares features with both Class I and II.

In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[8] The inhibition of HDACs can reverse this effect, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth, making HDAC inhibitors a powerful class of anti-cancer agents.[9][10] Several HDAC inhibitors are now FDA-approved for treating various hematologic cancers, validating this therapeutic strategy.[9][11][12]

Butyric Acid: The Natural Precursor with Pharmacological Hurdles

Butyric acid, a short-chain fatty acid produced by gut microbial fermentation, is the prototypical natural HDAC inhibitor.[13] It exerts its biological effects—including the inhibition of proliferation and induction of differentiation in cancer cells—primarily through the inhibition of Class I and II HDACs.[13][14]

Mechanism of Action: Butyrate acts as a noncompetitive inhibitor, binding to the active site of the HDAC enzyme.[14] However, its binding affinity is relatively low compared to other classes of inhibitors.[15] This weaker interaction results in millimolar IC50 values, requiring high concentrations to achieve a therapeutic effect.[14][16]

Therapeutic Limitations: The primary obstacle to the clinical use of butyric acid is its pharmacokinetics. It is rapidly absorbed and metabolized, particularly through first-pass hepatic clearance, resulting in a very short plasma half-life of less than 5 minutes in animal models.[2][3] This makes it exceedingly difficult to maintain therapeutic concentrations in vivo, necessitating the development of more stable and potent derivatives.[1]

This compound: A Scaffold for Potent and Druggable HDAC Inhibition

This compound emerges as a promising scaffold that retains the essential butyroyl group while incorporating a hydrazide moiety, a known zinc-binding group (ZBG) capable of potently coordinating with the zinc ion in the HDAC active site.[7]

Chemical Properties and Synthesis

This compound is a stable, crystalline solid at room temperature. Its key chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 3538-65-6 | [17][18] |

| Molecular Formula | C₄H₁₀N₂O | [19] |

| Molecular Weight | 102.14 g/mol | [19] |

| Melting Point | 46-49°C | [20] |

| Boiling Point | 120°C (at 10 mm Hg) | [17] |

General Synthesis: this compound can be synthesized via the hydrazinolysis of a butyric acid ester, such as methyl butyrate or ethyl butyrate, with hydrazine hydrate.[20][21] This is a robust and scalable reaction suitable for laboratory and industrial production.

Mechanism of Action: Targeting the HDAC Active Site

HDAC inhibitors typically share a common pharmacophore: a surface recognition "cap" group, a "linker" region, and a zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the enzyme's catalytic pocket.[8] In this compound, the butyryl group can be considered the cap/linker, while the hydrazide moiety functions as the ZBG.

The hydrazide group is hypothesized to form a coordinate bond with the zinc ion, effectively blocking the catalytic activity of the enzyme. This prevents the removal of acetyl groups from histones, leading to hyperacetylation and subsequent changes in gene expression.

Enhanced Potency and Therapeutic Potential

| Compound | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Reference |

| Sodium Butyrate | ~800,000 | - | - | [14][16] |

| Vorinostat (SAHA) | 13.7 | - | 62.0 | [22] |

| Indole-3-Butyric Hydrazide (I13) | 13.9 | 12.1 | 7.71 | [7] |

This dramatic increase in potency highlights the success of using the hydrazide moiety as a ZBG within a butyrate-derived framework. It suggests that this compound itself is a valuable starting point for the rational design of highly effective HDAC inhibitors.

Technical Guide: In Vitro and Cellular Characterization

The following protocols provide a framework for the initial characterization of this compound or its derivatives.

Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific recombinant HDAC isoforms.

Principle: This assay measures the activity of a purified HDAC enzyme on a fluorogenic substrate.[22] The substrate, typically an acetylated lysine coupled to a fluorophore like 7-amino-4-methylcoumarin (AMC), is non-fluorescent. Upon deacetylation by HDAC, a developer solution containing a protease (e.g., trypsin) cleaves the peptide bond, releasing the fluorophore and generating a measurable signal.[12] The inhibition of HDAC activity results in a reduced fluorescent signal.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% glycerol.

-

HDAC Enzyme: Recombinant human HDAC (e.g., HDAC1, HDAC2) diluted in Assay Buffer.

-

Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point serial dilution series in Assay Buffer.

-

Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) diluted in Assay Buffer.

-

Developer: Developer solution containing trypsin.[12]

-

-

Assay Procedure (96-well black plate): [12][22]

-

To each well, add 40 µL of Assay Buffer.

-

Add 5 µL of the diluted test compound or vehicle control (DMSO in buffer).

-

Add 25 µL of the diluted HDAC enzyme solution. Include "no enzyme" wells for background control.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the reaction by adding 5 µL of the substrate solution to all wells.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and initiate development by adding 25 µL of Developer solution.

-

Incubate for 15 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure fluorescence using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition).

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]

-

Protocol 2: Cellular Histone Acetylation Assay (Western Blot)

Objective: To confirm that the test compound inhibits HDAC activity within a cellular environment, leading to an accumulation of acetylated histones.

Principle: Cancer cells are treated with the test compound. Following treatment, histones are extracted from the cell nuclei. Western blotting is then used to detect the levels of specific acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) using specific antibodies.[5] An increase in the signal for acetylated histones indicates successful target engagement.

Methodology:

-

Cell Culture and Treatment:

-

Plate a relevant cancer cell line (e.g., HT29 colon cancer cells) and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a set time (e.g., 12 or 24 hours). Include a vehicle control (DMSO).

-

-

Histone Extraction (Acid Extraction Method): [5][23]

-

Harvest cells by scraping in ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100 and protease inhibitors) to lyse the plasma membrane.

-

Incubate for 10 minutes on a rotator at 4°C, then centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.

-

Discard the supernatant. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight on a rotator at 4°C to extract basic histone proteins.

-

Centrifuge at 6,500 x g for 10 minutes at 4°C. Carefully collect the supernatant containing the histone proteins.

-

-

Protein Quantification and Western Blot:

-

Determine the protein concentration of the histone extracts (a Bradford assay is suitable).[23]

-

Prepare samples by mixing 10-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.

-

Separate proteins on a 15% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3 as a loading control) diluted in blocking buffer.[5]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[23]

-

In Vivo Evaluation and Future Directions

The promising in vitro profile of this compound warrants further investigation in preclinical animal models.

Rationale for In Vivo Studies: The primary goal is to assess whether the hydrazide scaffold improves upon the poor in vivo stability and efficacy of butyric acid.[24][25] Studies in xenograft models, where human tumor cells are implanted in immunocompromised mice, are a standard approach.[26][27] Key endpoints include tumor growth inhibition, assessment of histone acetylation in tumor tissue, and overall tolerability.

Path to Clinical Relevance: While many HDAC inhibitors have entered clinical trials, particularly for hematological malignancies, success in solid tumors has been more limited when used as monotherapy.[9][28] The future of HDAC inhibitors like those derived from this compound may lie in combination therapies, where they can sensitize cancer cells to conventional chemotherapy or radiation.[9][26]

Conclusion

This compound represents a strategically important scaffold in the ongoing development of novel HDAC inhibitors. By replacing the simple carboxylate of butyric acid with a potent zinc-binding hydrazide group, it overcomes the potency limitations of its natural precursor. The demonstrated success of advanced hydrazide-containing derivatives confirms the viability of this approach. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising class of compounds, paving the way for new and more effective epigenetic therapies.

References

- Choudhary, C., Kumar, C., Gnad, F., Nielsen, M. L., Rehman, M., Walther, T. C., Olsen, J. V., & Mann, M. (2009).

- National Cancer Institute. (n.d.). Clinical Trials Using Histone Deacetylase Inhibitor.

- Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.

- Prince, H. M., & Dickinson, M. (2009). Clinical Studies of Histone Deacetylase Inhibitors. Clinical Cancer Research. [Link]

- Fioravanti, R., & Mai, A. (2020). Current HDAC Inhibitors in Clinical Trials.

- Banks, K. M., & Adams, C. L. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in enzymology. [Link]

- EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 3538-65-6).

- ChemBK. (n.d.). Butyrohydrazide.

- Khan, I., et al. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

- Spencer, A., & Prince, H. M. (2009). Methods for the analysis of histone H3 and H4 acetylation in blood.

- Davie, J. R. (2010). Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells. Biomedicine & Pharmacotherapy. [Link]

- Camphausen, K., et al. (2005). Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. Molecular Cancer Therapeutics. [Link]

- Davie, J. R. (2003).

- Perrine, S. P., & Faller, D. V. (2003). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies.

- Speranza, A., Pellizzaro, C., & Coradini, D. (2005). Hyaluronic acid butyric esters in cancer therapy. Anti-cancer drugs. [Link]

- Lu, Y., et al. (2022). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). Experimental and Therapeutic Medicine. [Link]

- Salimi, M., et al. (2017). In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells. Cancer Chemotherapy and Pharmacology. [Link]

- Samid, D., & Shack, S. (1995). Physiologically stable compositions of butyric acid, and butyric acid salts and derivatives as anti-neoplastic agents.

- Gilbert, J., et al. (2017). Butyrate Histone Deacetylase Inhibitors. Epigenetics. [Link]

- MBL International Corporation. (n.d.). Cellular Acetylation Assay Kit.

- L'Heureux, A., et al. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. [Link]

- Wang, Y., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- D'Auria, E., et al. (2021). In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide. Biomedicine & Pharmacotherapy. [Link]

- Oakwood Chemical. (n.d.). This compound.

- Wiley Science Solutions. (n.d.). This compound. SpectraBase. [Link]

- E-Deeb, S., & E-Brollosy, N. R. (2007). Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles. Australian Journal of Basic and Applied Sciences. [Link]

- Pouillart, P., et al. (1990). Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. Annales de biologie clinique. [Link]

- McClenaghan, N. H., et al. (2021). The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. International Journal of Molecular Sciences. [Link]

- ResearchGate. (n.d.). The structures of HDAC inhibitors with HDAC IC50 or Ki values in μM.

- Ferramosca, A., et al. (2017). Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation. Journal of Cellular Biochemistry. [Link]

- D'Auria, E., et al. (2021). In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide. Biomedicine & Pharmacotherapy. [Link]

- Wang, L., et al. (2024). Recent advancements and comprehensive analyses of butyric acid in cardiovascular diseases. Frontiers in Immunology. [Link]

- Gilbert, J., et al. (2017). Butyrate Histone Deacetylase Inhibitors.

Sources

- 1. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cellular Acetylation Assay Kit | MBL Life Sience -GLOBAL- [mblbio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chimia.ch [chimia.ch]

- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. axonmedchem.com [axonmedchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3538-65-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 18. This compound | 3538-65-6 [chemicalbook.com]

- 19. This compound (CAS 3538-65-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 20. Page loading... [wap.guidechem.com]

- 21. osti.gov [osti.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Physicochemical Properties of Butyric Acid Hydrazide

Introduction

Butyric acid hydrazide (CAS No. 3538-65-6) is a versatile bifunctional molecule that is gaining increasing attention in the fields of medicinal chemistry and drug development.[1] Its unique structure, featuring both a nucleophilic hydrazide group and a butyryl moiety, allows it to serve as a valuable building block in the synthesis of a wide array of bioactive compounds and as a linker in bioconjugation strategies.[2][3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in these applications, enabling researchers to predict its behavior in various chemical and biological environments, optimize reaction conditions, and ensure the development of stable and efficacious products.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed, field-proven experimental protocols for their determination. The methodologies are presented with a focus on the underlying scientific principles, empowering researchers to not only reproduce the results but also to adapt these techniques for other molecules of interest.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its fundamental identifiers and structure.

| Identifier | Value | Source |

| Chemical Name | This compound | [4] |

| Synonyms | Butanohydrazide, Butyrylhydrazine | [1] |

| CAS Number | 3538-65-6 | [1][4] |

| Molecular Formula | C4H10N2O | [1][4] |

| Molecular Weight | 102.14 g/mol | [1] |

| Chemical Structure | CH3CH2CH2C(=O)NHNH2 |

Core Physicochemical Properties and Their Determination

The following sections detail the key physicochemical properties of this compound and provide robust protocols for their experimental determination.

Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid state.

Reported Melting Point: 46-49 °C

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method provides a precise determination of the melting point and the enthalpy of fusion.[5][6]

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Analytical balance (accurate to ±0.01 mg)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan using a crimper. This is crucial to prevent any loss of sample due to sublimation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[5]

-

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature above the melting point (e.g., 70 °C).[5]

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).[5]

Causality Behind Experimental Choices:

-

A slow heating rate is employed to ensure thermal equilibrium within the sample, leading to a more accurate and sharper melting peak.

-

The use of a hermetically sealed pan is essential for volatile or hygroscopic samples to prevent mass changes during the experiment.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Reported Boiling Point: 120 °C at 10 mmHg

Experimental Protocol: Determination of Boiling Point by the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid.[7]

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or micro-burner

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of about 1-2 cm with this compound.

-

Capillary Inversion: Place the capillary tube, with the sealed end uppermost, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube containing mineral oil, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube with a small flame.[8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Logical Relationship Diagram: Thiele Tube Method

Caption: Workflow for boiling point determination using a Thiele tube.

Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. This is a critical parameter in drug development, influencing bioavailability and formulation.

Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9]

Materials:

-

This compound

-

Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)[10]

-

Scintillation vials or glass flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Add an excess amount of this compound to each vial containing a known volume of the respective buffer solution. The presence of undissolved solid is essential to ensure equilibrium is reached.[9]

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[9]

-

Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[9]

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method.

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL. The experiment should be performed in triplicate for each condition.[9]

Self-Validating System:

-

The continued presence of excess solid at the end of the experiment validates that saturation was achieved.

-

Analysis of samples taken at different time points (e.g., 24 and 48 hours) should yield consistent results, confirming that equilibrium has been reached.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For this compound, the pKa of the hydrazinium ion (the protonated form) is important for understanding its ionization state at different physiological pH values.

Predicted pKa: 13.53 ± 0.18

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and reliable method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.[11][12][13][14]

Instrumentation:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Reagents:

-

This compound solution of known concentration (e.g., 0.01 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) solution (to maintain constant ionic strength)

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]

-

Sample Preparation: Place a known volume of the this compound solution into a beaker and add KCl solution to maintain a constant ionic strength.

-

Titration:

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the standardized HCl solution in small, known increments from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point of the titration curve.[11]

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O).

-

Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the methyl (CH3), methylene (CH2), and amine (NH2) protons, with characteristic chemical shifts and splitting patterns.

¹³C NMR (Carbon NMR):

-

Sample Preparation: A more concentrated solution (20-50 mg) is typically required.

-

Expected Signals: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

[17][18][19][20][21]Sample Preparation:

-

Solid: Prepare a KBr pellet or analyze as a nujol mull.

-

Liquid (if melted): Analyze as a thin film between salt plates.

Expected Characteristic Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amine) | 3400-3250 |

| C-H stretch (alkane) | 3000-2850 |

| C=O stretch (amide) | 1680-1630 |

| N-H bend (amine) | 1650-1580 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

[22][23][24][25]Ionization Technique:

-

Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques for small molecules.

[26]Expected Result:

-

The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (102.14 g/mol ).

Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for its storage, handling, and application in synthesis.

Stability

-

Thermal Stability: Hydrazides can be susceptible to thermal decomposition. It is recommended to store this compound at low temperatures (e.g., 2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. *[27] Hydrolytic Stability: The hydrazide bond can undergo hydrolysis, particularly under acidic or basic conditions. Studies on similar hydrazone derivatives have shown that their stability is pH-dependent, with increased stability observed closer to neutral pH.

[28][29][30]Experimental Protocol: Preliminary Hydrolytic Stability Assessment

-

Prepare solutions of this compound in buffers of varying pH (e.g., 4, 7, 9).

-

Incubate the solutions at a controlled temperature (e.g., 37 °C).

-

At various time points, withdraw aliquots and analyze the concentration of the parent compound by HPLC to determine the rate of degradation.

Reactivity

The primary reactivity of this compound stems from the nucleophilic nature of the terminal amine group of the hydrazide moiety. This allows it to readily react with electrophiles, most notably aldehydes and ketones, to form stable hydrazone linkages. This reaction is fundamental to its use in bioconjugation and the synthesis of various heterocyclic compounds.

[3][31]Logical Relationship Diagram: Hydrazone Formation

Caption: Nucleophilic attack of this compound on an electrophile.

Applications in Drug Development

The unique physicochemical properties of this compound make it a valuable tool in modern drug discovery and development.

-

Enzyme Inhibitors: The hydrazide moiety can be incorporated into molecules designed to inhibit specific enzymes. Derivatives of butyric acid have been investigated as inhibitors of enzymes such as steroid 5α-reductase. *[32][33][34] Bioconjugation Linker: The hydrazide group provides a selective handle for conjugation to molecules containing aldehyde or ketone groups, which can be introduced into proteins or other biomolecules through periodate oxidation of carbohydrate moieties. This makes this compound a useful heterobifunctional crosslinker. *[35] Synthesis of Bioactive Heterocycles: this compound is a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds, many of which exhibit a wide range of biological activities.

Conclusion

This technical guide has provided a detailed examination of the essential physicochemical properties of this compound, supported by robust and validated experimental protocols. A comprehensive understanding of these properties is indispensable for researchers and scientists working in drug development and related fields. The methodologies and insights presented herein are intended to serve as a practical resource for the effective characterization and application of this versatile molecule, ultimately facilitating the design and synthesis of novel therapeutic agents and bioconjugates.

References

- Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development. (2025). PubMed. [Link]

- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Hofstra University. [Link]

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal. [Link]

- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (2009). PubMed. [Link]

- Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (n.d.).

- Determination of Melting Point. (n.d.). Clarion University. [Link]

- 4-(N-Maleimidophenyl)this compound hydrochloride. (n.d.). Soltec Ventures. [Link]

- Mass Spectrometry analysis of Small molecules. (2013). University of Nebraska-Lincoln. [Link]

- <1236> Solubility Measurements. (2016). USP-NF. [Link]

- experiment (1) determination of melting points. (2021). SlideShare. [Link]

- How Does DSC Measure Melting Point (Tm)? (2025). YouTube. [Link]

- Preliminary Determination of Hydrolytic Stability of a Pyrrole-Based Hydrazide and Its Hydrazone. (2018). Amanote Research. [Link]

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- Investigation of the stability of aromatic hydrazones in plasma and related biological m

- Pyrrole butyric acid derivatives as inhibitors of steroid 5 alpha-reductase. (n.d.). PubMed. [Link]

- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

- Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. (2017). PMC - NIH. [Link]

- Development of Methods for the Determination of pKa Values. (2013). PMC - NIH. [Link]

- BOILING POINT DETERMINATION. (n.d.). University of Calgary. [Link]

- The Determination of Hydrazino-Hydrazide Groups. (n.d.). Elsevier Shop. [Link]

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

- Analysis of Functional Groups using Infrared (IR) Spectroscopy. (n.d.). Bellevue College. [Link]

- Chemical and Biochemical Applications of MALDI TOF-MS Based on Analyzing the Small Organic Compounds. (2012).

- This compound. (n.d.). SpectraBase. [Link]

- The Determination of Hydrazino–Hydrazide Groups. (n.d.). ScienceDirect. [Link]

- This compound. (n.d.). Oakwood Chemical. [Link]

- FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs... (n.d.).

- Analysis of Short-Chain Fatty Acids and Organic Acids in Feces Using a Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu. [Link]

- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. [Link]

- Preparation method of hydrazide compound. (n.d.).

- 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]

- Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. (n.d.). PubMed Central. [Link]

- Using NMR Spectroscopy for the Analysis and Quantification of Butanol and Butyric Acid. (2021). California State Polytechnic University, Pomona. [Link]

- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. [Link]

- IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). (n.d.).

- bmse000402 Butyric Acid

- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. (n.d.).

- 12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

- Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv

- The Thermal Decomposition of Thirty Commercially Available Materials

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(N-Maleimidophenyl)this compound hydrochloride - Soltec Ventures [soltecventures.com]

- 3. Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. who.int [who.int]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Using NMR Spectroscopy for the Analysis and Quantification of Butanol and Butyric Acid | ScholarWorks [scholarworks.calstate.edu]

- 16. bmse000402 Butyric Acid at BMRB [bmrb.io]

- 17. bellevuecollege.edu [bellevuecollege.edu]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 21. researchgate.net [researchgate.net]

- 22. uab.edu [uab.edu]

- 23. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. shimadzu.com [shimadzu.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. researchgate.net [researchgate.net]

- 27. apps.dtic.mil [apps.dtic.mil]

- 28. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. (PDF) Preliminary Determination of Hydrolytic Stability of [research.amanote.com]

- 30. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Pyrrole butyric acid derivatives as inhibitors of steroid 5 alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 35. korambiotech.com [korambiotech.com]

A Technical Guide to Butyric Acid Hydrazide Derivatives in Drug Development

Abstract

Butyric acid, a short-chain fatty acid naturally produced in the gut, has long been recognized for its potent biological activities, primarily through the inhibition of histone deacetylases (HDACs). However, its clinical utility is hampered by a short half-life and unfavorable pharmacokinetic profile. This has spurred the development of butyric acid derivatives, with a particular focus on butyric acid hydrazides. This technical guide provides an in-depth exploration of butyric acid hydrazide derivatives for drug development professionals. We will delve into the rationale behind their design, validated synthesis and characterization protocols, primary mechanisms of action, diverse therapeutic applications, and future perspectives. This document is structured to serve as a practical, field-proven resource, bridging the gap between foundational chemistry and clinical application.

Introduction: The Rationale for this compound Derivatives

Butyric acid is a well-established Histone Deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[1][3] By inhibiting HDACs, butyric acid induces histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of genes involved in critical cellular processes like cell cycle arrest, apoptosis, and differentiation.[2][3] This mechanism forms the basis of its potent anti-cancer effects.[4][5]

Despite its promise, the therapeutic application of butyric acid is limited by rapid metabolism and clearance, necessitating continuous infusion to maintain effective concentrations.[4] To overcome this, medicinal chemists have developed prodrugs and derivatives. Butyric acid hydrazides represent a particularly promising class. The incorporation of the hydrazide moiety (-CONHNH₂) can alter the molecule's physicochemical properties, potentially improving stability, bioavailability, and target engagement. Furthermore, the hydrazide group itself is a versatile functional handle, allowing for the synthesis of a diverse library of derivatives, such as hydrazones, by condensation with various aldehydes and ketones.[6][7] This chemical diversity is crucial for tuning the pharmacological profile to achieve desired potency and selectivity.[8][9]

Chemistry: Synthesis and Characterization

The synthesis of this compound and its subsequent derivatives is a foundational aspect of their development. The process must be robust, reproducible, and yield compounds of high purity for accurate biological evaluation.

Core Synthesis of this compound

The most common and efficient route to this compound begins with the esterification of butyric acid, followed by hydrazinolysis.

Causality of Experimental Choices:

-

Esterification First: Butyric acid is first converted to an ester (e.g., ethyl butyrate). This is a critical activation step. The direct reaction of a carboxylic acid with hydrazine hydrate is possible but often less efficient and can lead to side reactions. The ester's carbonyl carbon is more electrophilic and thus more susceptible to nucleophilic attack by hydrazine.

-